1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one
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Overview
Description
1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and a chlorobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobutyl chloride with 3,5-dimethylphenol to form 4-(4-chlorobutoxy)-3,5-dimethylphenol. This intermediate is then reacted with benzophenone in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions can provide insights into its effects.
Comparison with Similar Compounds
- 1-Chloro-4-(4-chlorobutoxy)butane
- 1-Chloro-4-phenoxybutane
Comparison: Compared to similar compounds, 1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one is unique due to its additional aromatic rings and specific functional groups
Properties
CAS No. |
65083-96-7 |
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Molecular Formula |
C27H29ClO2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[4-(4-chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C27H29ClO2/c1-20-17-24(18-21(2)27(20)30-16-10-9-15-28)26(29)19-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-14,17-18,25H,9-10,15-16,19H2,1-2H3 |
InChI Key |
WTNQFMDSUWOICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCl)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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